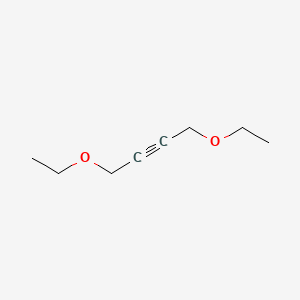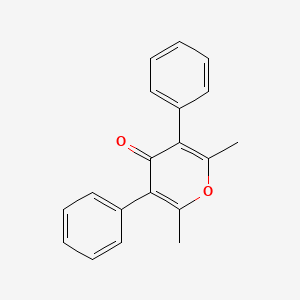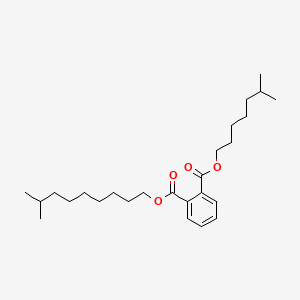
Isodecyl isooctyl phthalate
Overview
Description
Isodecyl isooctyl phthalate is a high-molecular-weight phthalate that is mainly used as a plasticizer for plastics . It is an oily colorless liquid with a slight ester odor . It is denser than water and insoluble in water .
Synthesis Analysis
Phthalate esters are produced by the reaction of an alcohol with phthalic anhydride . Various alcohols are used, typically having a carbon chain length in the range C8 – C10 .Molecular Structure Analysis
The molecular formula of Isodecyl isooctyl phthalate is C26H42O4 . The IUPAC Standard InChI is InChI=1S/C26H42O4/c1-4-5-6-7-8-9-10-15-20-29-25 (27)23-18-13-14-19-24 (23)26 (28)30-21-16-11-12-17-22 (2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 .Chemical Reactions Analysis
Di-isodecyl phthalate (DiDP) is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) .Physical And Chemical Properties Analysis
Isodecyl isooctyl phthalate is an oily colorless liquid with a slight ester odor . It is denser than water and insoluble in water . The molecular weight is 418.6093 .Scientific Research Applications
Environmental Exposure and Toxicokinetics
Isodecyl isooctyl phthalate (DiDP) is primarily used as a plasticizer in plastics. Increasing environmental exposure to DiDP necessitates understanding its toxicokinetics for effective risk assessment and management. A study conducted toxicokinetic analyses in rats, identifying rapid and extensive metabolism of DiDP to various metabolites. The major metabolite excreted in urine was MCiNP, suggesting its potential as a biomarker for DiDP exposure. This study provides a foundation for future environmental regulation and human risk assessment studies related to DiDP (Jeong et al., 2021).
Industrial Applications and Human Exposure
Phthalates, including DiDP, are used in various industrial applications, such as solvents and plasticizers. The study of their metabolites in humans is crucial for assessing exposure levels. A comprehensive assessment revealed the widespread presence of DiDP metabolites in humans, emphasizing the need for monitoring these compounds to understand human exposure levels (Barr et al., 2003).
Non-Carcinogenic Potential in Animal Models
Research on DiDP's carcinogenic potential indicates it does not induce cancer in animal models. A study in Fischer 344 rats found that DiDP, a peroxisome proliferator-activated receptor-alpha activator used in PVC manufacturing, did not result in neoplastic lesions in internal organs, including the liver. This suggests DiDP's limited potential for peroxisomal proliferating activity and non-carcinogenicity in this model (Cho et al., 2008).
Potential for Contact Allergy
In industrial settings, workers may develop contact allergies to DiDP. A study in a facility producing vinyl-coated materials reported cases of positive patch test reactions to DiDP in workers. This highlights the potential allergenic properties of DiDP in occupational environments (Lensen et al., 2012).
Impact on Human Health and Regulatory Implications
Phthalates like DiDP, used extensively in manufacturing flexible plastics, have been the subject of environmental risk assessments due to their presence in aquatic ecosystems. The assessment of DiDP's environmental and health impacts, including endocrine disruption potential, is critical for formulating appropriate regulatory measures (Oehlmann et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-O-(6-methylheptyl) 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-6-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISOBDRLYQMQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195157 | |
| Record name | Isodecyl isooctyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isodecyl isooctyl phthalate | |
CAS RN |
119-05-1, 42343-35-1 | |
| Record name | 1-(6-Methylheptyl) 2-(8-methylnonyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodecyl isooctyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecyl isooctyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl isooctyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isodecyl isooctyl phthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XT6MMA6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




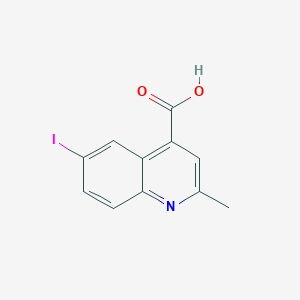
![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)

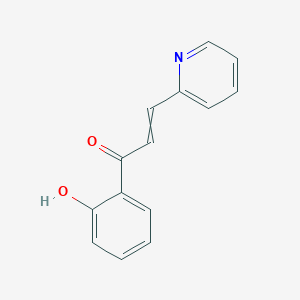
![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)

